2-Benzylidenecyclohexanone
Overview
Description
2-Benzylidenecyclohexanone: is an organic compound with the molecular formula C₁₃H₁₄O . It is a derivative of cyclohexanone, where the hydrogen atom at the second position is replaced by a benzylidene group. This compound is known for its distinctive structure, which includes a cyclohexane ring bonded to a benzylidene moiety through a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2-Benzylidenecyclohexanone is through an aldol condensation reaction. This involves the reaction of cyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Claisen-Schmidt Condensation: Another method involves the Claisen-Schmidt condensation, where cyclohexanone reacts with benzaldehyde in the presence of a base like sodium ethoxide. This reaction also proceeds under reflux conditions.
Industrial Production Methods: Industrial production of this compound often employs similar condensation reactions but on a larger scale. The choice of base and solvent, as well as reaction conditions, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Benzylidenecyclohexanone can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form 2-benzylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly at the benzylidene group. For example, halogenation can occur using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Benzylidenecyclohexanone derivatives with additional oxygen-containing functional groups.
Reduction: 2-Benzylcyclohexanone.
Substitution: Halogenated benzylidenecyclohexanone derivatives.
Scientific Research Applications
2-Benzylidenecyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzylidenecyclohexanone involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its potential anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
2-Benzylidenecyclopentanone: Similar structure but with a five-membered ring instead of a six-membered ring.
2-Benzylidenecycloheptanone: Similar structure but with a seven-membered ring.
2-Benzylidenecyclohexanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: 2-Benzylidenecyclohexanone is unique due to its specific ring size and the presence of a benzylidene group, which imparts distinct chemical reactivity and biological activity. Its six-membered ring provides a balance between stability and reactivity, making it a valuable compound in various chemical and biological applications.
Biological Activity
2-Benzylidenecyclohexanone (BCH) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential applications in drug development, especially as an anti-inflammatory and anticancer agent. This article delves into the biological activities of this compound, summarizing various research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a cyclohexanone ring with a benzylidene group attached. Its molecular formula is , and it has a molecular weight of 196.24 g/mol. The structure allows for various chemical modifications, leading to derivatives with enhanced biological activities.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Cell Cycle Arrest : Studies have shown that BCH can induce G2/M cell cycle arrest in cancer cells, leading to inhibited proliferation and colony formation. For instance, in vitro studies on LoVo cells demonstrated that BCH treatment resulted in increased apoptosis markers and altered expression of pro-apoptotic proteins like Bax and Bad, confirming its role as an intrinsic apoptosis inducer .
- Cytotoxicity : Various derivatives of BCH have been evaluated for cytotoxic effects against different cancer cell lines. For example, the compound 2,6-bis(4-nitrobenzylidene)cyclohexanone showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.48 ± 0.05 mM while exhibiting negligible toxicity towards normal Vero cells .
The mechanism by which BCH exerts its anticancer effects involves:
- Inhibition of Bcl-2 : Research has identified Bcl-2 as a primary target for BCH. Its down-regulation leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis .
- Metabolic Pathways : Studies on the metabolism of BCH have revealed that it undergoes biotransformation in vivo, resulting in various metabolites that may also contribute to its biological activity .
Anti-inflammatory Activity
BCH derivatives have also been studied for their anti-inflammatory properties:
- Nitric Oxide Inhibition : Certain compounds derived from BCH demonstrated significant inhibition of nitric oxide (NO) production in macrophage cell lines, indicating potential use as anti-inflammatory agents . The presence of hydroxyl and methoxy groups in these derivatives was found to enhance their inhibitory effects on NO production.
Summary Table of Biological Activities
Case Studies
- Study on Antitumor Activity : In a study evaluating various BCH derivatives, it was found that compounds with specific substitutions on the benzylidene moiety exhibited enhanced cytotoxicity against MDA-MB 231 breast cancer cells. The most potent compound had an IC50 value less than 10 μM .
- Metabolic Study : A metabolic study involving male Wistar rats showed that after administration of BCH, several metabolites were identified through chromatography techniques. This study highlighted the importance of understanding the metabolic pathways to optimize therapeutic efficacy .
Properties
IUPAC Name |
(2Z)-2-benzylidenecyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-BENRWUELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-83-7, 31021-02-0 | |
Record name | 2-Benzylidenecyclohexan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzylidenecyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzylidenecyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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